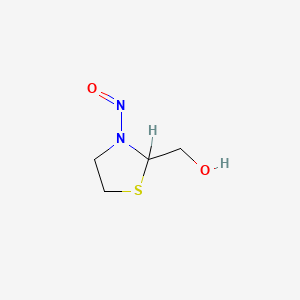

(3-nitroso-1,3-thiazolidin-2-yl)methanol

Description

Contextual Significance of Saturated Heterocycles in Organic Synthesis

Saturated heterocycles are fundamental building blocks in organic synthesis and medicinal chemistry. Unlike their aromatic counterparts, saturated heterocyclic rings possess a three-dimensional geometry that is often more desirable for interacting with biological targets. This three-dimensionality can lead to improved pharmacological properties. The thiazolidine (B150603) ring, a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold found in a variety of natural products and synthetic compounds with diverse applications. nih.gov The development of efficient synthetic methods for the construction and functionalization of thiazolidine derivatives remains an active area of research, driven by the quest for novel molecules with unique properties. nih.gov

Academic Importance of the N-Nitroso Functional Group in Chemical Transformations

The N-nitroso group (-N=O) is a versatile functional group that imparts unique reactivity to the nitrogen atom to which it is attached. N-nitroso compounds, including N-nitrosamines, are of significant academic interest due to their involvement in a wide range of chemical transformations. They can act as electrophiles and are known to be potent alkylating agents under certain conditions. The chemistry of N-nitroso compounds has been extensively studied, revealing their utility in organic synthesis for the introduction of nitrogen-based functionalities. While some N-nitroso compounds are recognized as a class of concern due to their biological activities, their chemical reactivity continues to be explored for controlled synthetic applications. researchgate.netdtu.dk

Defining the Structural Architecture and Chemical Identity of (3-Nitroso-1,3-thiazolidin-2-yl)methanol

This compound is a specific derivative of the thiazolidine ring system. Its chemical structure is characterized by a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The nitrogen atom is substituted with a nitroso group (-N=O), and the carbon atom at position 2 bears a hydroxymethyl group (-CH₂OH).

The presence of both the N-nitroso group and the hydroxymethyl group on the thiazolidine scaffold suggests a molecule with a rich chemical character, potentially capable of undergoing a variety of transformations. The N-nitroso group can influence the electronic properties of the heterocyclic ring, while the hydroxymethyl group provides a handle for further synthetic modifications.

Below are tables detailing the identifiers and computed physicochemical properties of this compound, based on publicly available data. nih.govchemicalbook.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 92134-93-5 |

| Molecular Formula | C₄H₈N₂O₂S |

| SMILES | C1CSC(N1N=O)CO |

| InChI Key | ITBDROATCZHGRZ-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 148.18 g/mol |

| Boiling Point (Predicted) | 383.9 ± 27.0 °C |

| Density (Predicted) | 1.59 ± 0.1 g/cm³ |

| pKa (Predicted) | 14.16 |

Structure

3D Structure

Properties

IUPAC Name |

(3-nitroso-1,3-thiazolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBDROATCZHGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1N=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919356 | |

| Record name | (3-Nitroso-1,3-thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92134-93-5 | |

| Record name | 2-Hydroxymethyl-N-nitrosothiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092134935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Nitroso-1,3-thiazolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYMETHYL-N-NITROSOTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H65BYW9AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol and Analogues

General Synthetic Routes to the 1,3-Thiazolidine Ring System

The 1,3-thiazolidine ring is a saturated five-membered heterocycle containing both sulfur and nitrogen atoms. Its synthesis is a cornerstone for accessing a variety of derivatives, including the precursor to our target molecule, (1,3-thiazolidin-2-yl)methanol.

Mechanistic Principles of Thiazolidine (B150603) Formation via Condensation Reactions

The formation of the thiazolidine ring typically proceeds through the condensation of a compound containing a primary amine and a thiol group with an aldehyde or ketone. A classic example is the reaction between cysteamine (B1669678) (2-aminoethanethiol) and an aldehyde.

The mechanism involves the nucleophilic attack of either the amino group or the thiol group on the carbonyl carbon of the aldehyde. One proposed pathway begins with the nucleophilic attack of the amino group on the carbonyl carbon to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation. A second nucleophilic attack, this time by the thiolate on the carbocation, results in ring closure and the formation of the thiazolidine ring.

Another proposed mechanism suggests the initial attack is from the thiol group, forming a hemithioacetal, followed by an intramolecular attack by the amino group to close the ring. The specific pathway can be influenced by the reaction conditions and the nature of the reactants.

Catalytic and Mild Approaches for Thiazolidine Scaffold Construction

Several catalytic systems have been developed for the one-pot, multi-component synthesis of thiazolidine derivatives. For instance, ionic liquids such as [Et3NH][HSO4] have been used as efficient and reusable catalysts for the cyclocondensation of anilines, aromatic aldehydes, and thioglycolic acid to produce 1,3-thiazolidin-4-ones in high yields. Another approach utilizes ammonium (B1175870) persulfate (APS) as an economical catalyst for the solvent-free synthesis of thiazolidin-4-ones.

Ultrasound-assisted synthesis has also emerged as a facile and effective method. For example, the use of nano-CdZr4(PO4)6 as a heterogeneous catalyst under ultrasonic irradiation can furnish 1,3-thiazolidin-4-ones in high yields and short reaction times. The proposed mechanism suggests that the nanocatalyst activates the carbonyl group of the aldehyde, facilitating the subsequent reactions.

The synthesis of the direct precursor, (1,3-thiazolidin-2-yl)methanol, can be achieved through the reaction of cysteamine with glyceraldehyde. This reaction provides the desired hydroxymethyl group at the 2-position of the thiazolidine ring.

Strategies for Introducing the N-Nitroso Moiety

The introduction of the N-nitroso group (-N=O) onto the secondary amine of the thiazolidine ring is a critical step in the synthesis of (3-nitroso-1,3-thiazolidin-2-yl)methanol. This transformation is typically achieved through N-nitrosation.

Nitrosation of Secondary Amines and Their Precursors

N-nitrosation of secondary amines is a well-established chemical transformation. The most common nitrosating agent is nitrous acid (HNO2), which is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO2) with a strong acid. The reaction involves the electrophilic attack of a nitrosonium ion carrier, such as the nitrosonium ion (NO+), on the lone pair of electrons of the secondary amine.

A variety of reagents and conditions have been developed for this purpose. For example, a combination of sodium nitrite and acetic anhydride (B1165640) (Ac2O) in dichloromethane (B109758) provides a simple and efficient method for the N-nitrosation of secondary amines at room temperature with high yields. Other effective nitrosating systems include the use of p-toluenesulfonic acid (p-TSA) with sodium nitrite, which acts as a novel and effective agent under mild conditions.

The choice of nitrosating agent can be crucial. More powerful nitrosonium ion carriers, such as nitrosyl halides (e.g., NOCl) or nitrosonium salts (e.g., NOBF4), can be used for less reactive amines or to achieve nitrosation under specific conditions.

Influence of Reaction Conditions on Nitrosamine Formation Yield and Selectivity

The yield and selectivity of N-nitrosamine formation are highly dependent on the reaction conditions. Key factors include pH, temperature, the nature of the solvent, and the presence of catalysts or inhibitors.

The rate of nitrosation is generally enhanced in acidic conditions, which facilitate the formation of the active nitrosating species from nitrite. However, at very low pH, the amine substrate can be protonated, reducing its nucleophilicity and thereby slowing down the reaction. Therefore, an optimal pH is often required to balance the concentration of the active nitrosating agent and the unprotonated amine.

Temperature also plays a significant role. While elevated temperatures can increase the reaction rate, they can also lead to the degradation of the nitrosating agent or the product. The choice of solvent is also important, with polar aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being commonly used.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its analogues can be approached using either convergent or divergent synthetic strategies.

A convergent synthesis would involve the separate synthesis of two key fragments, which are then combined in a final step to form the target molecule. In the context of this compound, a plausible convergent approach would be:

Synthesis of the (1,3-thiazolidin-2-yl)methanol precursor through the condensation of cysteamine and glyceraldehyde.

In a separate reaction, preparation of a suitable nitrosating agent.

The final step would be the N-nitrosation of the pre-formed (1,3-thiazolidin-2-yl)methanol with the nitrosating agent.

A divergent synthesis , on the other hand, would start from a common intermediate that is then modified in different ways to produce a library of related compounds. For the synthesis of analogues of this compound, a divergent strategy could be employed as follows:

Synthesis of a common precursor, such as a 2-substituted-1,3-thiazolidine.

One portion of this precursor is then N-nitrosated to yield the corresponding N-nitroso derivative.

Another portion of the precursor could undergo a different functional group transformation at the 2-position, for example, oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

Each of these new intermediates can then be further modified, creating a diverse range of analogues from a single starting material.

This strategy is particularly useful for generating a library of compounds for structure-activity relationship studies. For instance, starting from a 2-formyl-1,3-thiazolidine, one could perform N-nitrosation and then various reactions on the aldehyde group, or vice versa, to generate a wide array of structurally related molecules.

Chemical Modifications and Functional Group Transformations at the Hydroxymethyl Position

The hydroxymethyl group at the 2-position of the this compound scaffold presents a key site for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a variety of derivatives. These transformations can be broadly categorized into esterification, oxidation, and substitution reactions. While specific literature on the derivatization of the N-nitrosated form is limited, the reactivity of the parent compound, 2-hydroxymethyl-1,3-thiazolidine, provides a strong basis for potential synthetic pathways. The stability of the N-nitroso group under various reaction conditions is a critical consideration in these transformations.

Esterification: The primary alcohol of the hydroxymethyl group can be readily converted into a range of esters. This transformation is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. A modern and efficient method for esterification involves the use of a condensing agent like 2-methyl-6-nitrobenzoic anhydride in the presence of a base such as triethylamine (B128534) and a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is known for its high yields and chemoselectivity under mild conditions, which would be advantageous in preserving the potentially sensitive N-nitroso functionality.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to other important classes of derivatives. The oxidation to the corresponding aldehyde, (3-nitroso-1,3-thiazolidin-2-yl)carbaldehyde, would require mild oxidizing agents to prevent over-oxidation and decomposition. Further oxidation to the carboxylic acid, 3-nitroso-1,3-thiazolidine-2-carboxylic acid, would yield a valuable analogue for further derivatization. Standard procedures for the oxidation of primary alcohols to carboxylic acids often involve stronger oxidizing agents, and the compatibility of these with the N-nitroso group would need to be carefully evaluated.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, including azides, cyanides, and thiols, at the 2-position. For instance, reaction with thionyl chloride could potentially yield 2-(chloromethyl)-3-nitroso-1,3-thiazolidine.

The following table summarizes the potential chemical modifications at the hydroxymethyl position and the key reagents that could be employed.

| Transformation | Target Functional Group | Potential Reagents and Conditions | Product Name |

| Esterification | Ester | Carboxylic acid, 2-methyl-6-nitrobenzoic anhydride, Et3N, DMAP | (3-nitroso-1,3-thiazolidin-2-yl)methyl ester |

| Oxidation | Aldehyde | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) | (3-nitroso-1,3-thiazolidin-2-yl)carbaldehyde |

| Oxidation | Carboxylic Acid | Stronger oxidizing agents (e.g., Jones reagent, KMnO4) | 3-nitroso-1,3-thiazolidine-2-carboxylic acid |

| Substitution | Halide | Thionyl chloride (for chloride), Phosphorus tribromide (for bromide) | 2-(halomethyl)-3-nitroso-1,3-thiazolidine |

Synthesis of Structurally Related N-Nitrosothiazolidine Derivatives

The synthesis of N-nitrosothiazolidine derivatives typically involves a two-step process: the formation of the thiazolidine ring followed by N-nitrosation of the secondary amine. The structural diversity of these compounds can be achieved by varying the starting materials for the ring formation.

A common and versatile method for the synthesis of the thiazolidine ring is the condensation reaction between an amino thiol and a carbonyl compound (an aldehyde or a ketone). For the synthesis of analogues of this compound, the key precursor is a substituted thiazolidine.

A well-documented class of structurally related compounds is the N-nitrosothiazolidine-4-carboxylic acids (NTCAs). The synthesis of these compounds starts with the reaction of cysteine with an aldehyde. nih.gov For example, the reaction of cysteine with formaldehyde (B43269) yields thiazolidine-4-carboxylic acid, while the reaction with acetaldehyde (B116499) produces 2-methylthiazolidine-4-carboxylic acid. Subsequent nitrosation of the thiazolidine nitrogen with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite under acidic conditions), affords the corresponding N-nitroso derivatives, N-nitrosothiazolidine-4-carboxylic acid (NTCA) and N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA), respectively. nih.gov

The general synthetic scheme for N-nitrosothiazolidine derivatives can be summarized as follows:

Thiazolidine Ring Formation: Reaction of an amino thiol (e.g., cysteine) with an aldehyde or ketone.

N-Nitrosation: Reaction of the resulting thiazolidine with a nitrosating agent.

The following table provides examples of precursors and the resulting structurally related N-nitrosothiazolidine derivatives.

| Amino Thiol Precursor | Carbonyl Precursor | Intermediate Thiazolidine | N-Nitrosothiazolidine Derivative |

| Cysteine | Formaldehyde | Thiazolidine-4-carboxylic acid | N-Nitrosothiazolidine-4-carboxylic acid (NTCA) |

| Cysteine | Acetaldehyde | 2-Methylthiazolidine-4-carboxylic acid | N-Nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA) |

| Cysteamine | Glycolaldehyde | 2-Hydroxymethyl-1,3-thiazolidine | This compound |

| Cysteine Methyl Ester | Benzaldehyde | Methyl 2-phenylthiazolidine-4-carboxylate | Methyl 3-nitroso-2-phenylthiazolidine-4-carboxylate |

The synthesis of thiazolidin-4-ones is another related area, which involves the three-component reaction of an amine, a thioglycolic acid, and an aldehyde. nih.gov While these compounds possess a carbonyl group at the 4-position instead of a carboxylic acid, they represent another class of thiazolidine derivatives that can be subjected to N-nitrosation to generate further structural analogues.

Chemical Reactivity and Mechanistic Pathways of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol

Reactivity Profile of the N-Nitroso Group

The N-nitroso group is a key functional moiety that governs the primary reaction pathways of this compound.

The cleavage of the N-NO bond, or denitrosation, is a critical reaction for N-nitrosamines. In mildly acidic aqueous solutions, the decomposition of related N-nitroso compounds can proceed through concurrent pathways leading to either denitrosation or deamination. rsc.org The acid-catalyzed component of both these pathways involves a rate-limiting protonation of the amino nitrogen atom. rsc.org Following this protonation, the resulting N-conjugate acid rapidly partitions to products. rsc.org For denitrosation, the decomposition of this N-conjugate acid is a unimolecular process. rsc.org

The stability and degradation pathways of N-nitrosamines can be significantly influenced by pH. For instance, the degradation of N-nitroso-hydrochlorothiazide is substantially slower at pH values between 1 and 5 compared to the profile observed between pH 6 and 8. researchgate.net In the more acidic range (pH 1-5), the parent amine, hydrochlorothiazide, is a key degradation product, indicating a denitrosation reaction. researchgate.net

Transnitrosation involves the transfer of a nitroso group from one molecule to another. N-nitrosothiazolidine derivatives have been studied for their ability to participate in such reactions. For example, 3-nitroso-1,3-thiazolidine-4-thiocarboxamide has been shown to exhibit high S-nitrosoglutathione (GSNO) formation activity through transnitrosation with glutathione (B108866). nih.gov The mechanism is proposed to proceed via a bridged intermediate. nih.gov

The rate of transnitrosation can be influenced by the structure of the N-nitrosamine and the nucleophile. Studies on N-methyl-N-nitrosobenzenesulfonamides have shown that the rate of nitroso group transfer to amines increases with the presence of electron-withdrawing groups on the aromatic ring of the nitrosating agent. nih.gov The transfer of a nitroso group from an N-nitrososulfonamide to a thiol involves the nucleophilic attack of the thiolate ion on the nitroso group. conicet.gov.ar

While direct studies on the intramolecular nitroso group transfer of (3-nitroso-1,3-thiazolidin-2-yl)methanol are not detailed in the provided results, research on S-nitrosocysteine has suggested a decomposition pathway involving an intramolecular nitroso group transfer. researchgate.net

N-nitrosamines, including this compound, can act as sources of reactive nitrogen species (RNS). The decomposition of these compounds can release nitric oxide (NO) or other nitrosating agents. The ability of related N-nitrosothiazolidines to transfer a nitroso group to biological thiols like glutathione to form S-nitrosoglutathione (GSNO) highlights their role as RNS precursors. nih.gov GSNO itself is a significant biological NO donor. nih.gov

The transfer of a nitroso group from N-nitrososulfonamides to various nucleophiles, such as amines and thiols, further illustrates their function as nitrosating agents. nih.govconicet.gov.ar This reactivity is fundamental to their biological and chemical activities.

The decomposition of N-nitrosamines is a complex process that can be initiated by various factors, including acid catalysis. As mentioned earlier, in mildly acidic conditions, N-nitroso-2-pyrrolidone decomposes via parallel pathways of denitrosation and deamination, both proceeding through a common N-conjugate acid intermediate. rsc.org

The degradation of N-nitroso-hydrochlorothiazide at pH values from 6 to 8 yields main products such as formaldehyde (B43269), thiatriazine, and an aminobenzenesulfonic acid derivative. researchgate.net This indicates that beyond simple denitrosation, more complex fragmentation of the molecule can occur.

Reactivity and Functionalization of the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group [-CH₂OH] is a primary alcohol, and its reactivity is a central aspect of the molecule's potential for further chemical modification.

The oxidation of the primary alcohol in the 2-hydroxymethyl group can theoretically yield the corresponding aldehyde, (3-nitroso-1,3-thiazolidin-2-yl)carbaldehyde, and subsequently the carboxylic acid, 3-nitroso-1,3-thiazolidine-2-carboxylic acid. However, the reactivity of alcohols can be influenced by the presence of other functional groups. Studies on N-nitrosamines containing primary alcohol groups have shown that they exhibit low conversion rates with non-catalytic oxidants like hydrogen peroxide under ambient conditions. acs.org

More specific reactions, such as N-nitrosoamide-mediated N→O nitroso transfer, have been shown to cause the oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov This suggests that under certain conditions, the N-nitroso group itself could participate in or mediate the oxidation of the adjacent hydroxymethyl group. An unusual oxidation of a related thiazol-2-ylmethanol to its corresponding ketone has been reported in hydrolytic conditions, proceeding through a thiazoline (B8809763) intermediate that is oxidized by oxygen. researchgate.net

Reduction of the hydroxymethyl group itself is not a typical reaction as it is already in a low oxidation state. Instead, reducing agents like metal hydrides would more likely target the N-nitroso group or potentially induce ring cleavage. researchgate.net

The hydroxyl of the 2-hydroxymethyl group can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution. These reactions allow for the synthesis of a wide range of derivatives.

Standard derivatization reactions for primary alcohols include esterification and etherification.

Esterification: The reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base, would yield the corresponding esters. The acid-catalyzed esterification mechanism involves the protonation of the carboxylic acid, followed by a reaction with the alcohol. rsc.org The synthesis of thiazolidine (B150603) derivatives with acylated hydroxyl groups has been demonstrated as a method to modify compound lipophilicity. acs.org

Etherification: Formation of ethers can be achieved, for example, through a Williamson ether synthesis, which would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be substituted by a halogen. For instance, treatment with thionyl chloride (SOCl₂) is a standard method to convert a primary alcohol into a chloromethyl group, a reaction demonstrated in the synthesis of related heterocyclic systems. nih.gov

Table 2: Potential Derivatization Reactions of the 2-Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester (-CH₂-O-CO-R) |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (-CH₂-O-CO-R) |

| Etherification | NaH, Alkyl Halide (R-X) | Ether (-CH₂-O-R) |

| Halogenation | Thionyl Chloride (SOCl₂) | Chloroalkane (-CH₂-Cl) |

These derivatization pathways provide routes to modify the physical and chemical properties of the parent molecule.

Interdependence of N-Nitroso and Hydroxymethyl Group Reactivity

The N-nitroso group and the 2-hydroxymethyl group are not chemically independent; their reactivities are mutually influential. The N-nitroso group is known to be strongly electron-withdrawing, which impacts the electron distribution throughout the thiazolidine ring and its substituents. vulcanchem.com

This electron-withdrawing effect can increase the acidity of the proton on the hydroxymethyl group, making it more susceptible to deprotonation. This would, in turn, affect the rates of reactions that begin with the formation of an alkoxide, such as the Williamson ether synthesis.

Furthermore, direct intramolecular interactions or reactions are possible. Under certain conditions, such as in the presence of acid, alcohols can react with nitrosating agents to form alkyl nitrites. cdnsciencepub.comnih.gov It is conceivable that an intramolecular reaction could occur, leading to a cyclic intermediate or rearrangement. Research has shown that N-nitrosoamides can transfer their nitroso group to an alcohol, forming an alkyl nitrite (B80452), which can then decompose to a carbonyl compound. nih.gov This highlights a potential pathway where the N-nitroso group directly participates in the oxidation of the hydroxymethyl moiety. Conversely, the presence of the hydroxymethyl group may influence the stability and reactivity of the N-nitroso group, for example, by affecting the energetics of metabolic activation pathways. nih.gov

Mechanistic Investigations of Formation in Chemical Model Systems

The formation of this compound in chemical systems can be understood through a two-step mechanistic pathway.

Step 1: Formation of the Thiazolidine Ring

The precursor, (1,3-thiazolidin-2-yl)methanol, is formed via the condensation reaction of cysteamine (B1669678) (2-aminoethanethiol) with an appropriate C1 electrophile, typically glyceraldehyde or a related three-carbon aldehyde, which provides the hydroxymethyl-substituted backbone. However, the specific parent compound (1,3-thiazolidin-2-yl)methanol is more directly formed from the condensation of cysteamine and glycolaldehyde. This type of cyclization between a 1,2-aminothiol and an aldehyde is a well-established method for synthesizing thiazolidine rings. nih.govnih.gov The reaction proceeds through the initial formation of a Schiff base (imine) between the amine of cysteamine and the aldehyde's carbonyl group, followed by a rapid intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the stable five-membered heterocyclic ring. nih.gov

Step 2: N-Nitrosation

The second step is the nitrosation of the secondary amine within the newly formed thiazolidine ring. This reaction typically occurs in the presence of a nitrosating agent, most commonly nitrous acid (HNO₂). Nitrous acid is usually generated in situ from a nitrite salt, such as sodium nitrite (NaNO₂), under acidic conditions. mdpi.com The active nitrosating species (e.g., dinitrogen trioxide, N₂O₃) then reacts with the nucleophilic secondary amine of the (1,3-thiazolidin-2-yl)methanol to form the N-nitroso bond, yielding the final product. mdpi.com The rate and efficiency of nitrosation are highly pH-dependent.

Advanced Spectroscopic and Structural Characterization of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of (3-nitroso-1,3-thiazolidin-2-yl)methanol in solution. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling constants, and data from two-dimensional (2D) experiments, would enable the unambiguous assignment of all atoms and provide insight into the compound's stereochemistry and conformational dynamics.

Due to the presence of the electron-withdrawing nitroso group and the hydroxymethyl substituent at the C2 position, the thiazolidine (B150603) ring is expected to exhibit a complex and informative NMR spectrum. The C2 position is a stereocenter, and the protons of the hydroxymethyl group and those on the thiazolidine ring (at C4 and C5) are diastereotopic, meaning they are chemically non-equivalent and should display distinct chemical shifts and couplings.

The N-nitroso group introduces significant electronic effects and restricted rotation around the N-N bond, which can lead to the observation of geometric isomers (syn- and anti-conformers), further complicating the spectra but also offering rich structural information. The predicted ¹H and ¹³C NMR chemical shifts, based on data from analogs like N-nitrosothiazolidine and 2-thiazolidinemethanol, are presented below. nih.govpharmaffiliates.com

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H-2 | ~ 5.0 - 5.5 | Triplet | ~ 4-6 Hz | Shifted downfield due to adjacent S, N, and CH₂OH groups. |

| H-4 (axial) | ~ 3.8 - 4.2 | Multiplet | - | Diastereotopic proton, likely showing complex splitting. |

| H-4 (equatorial) | ~ 3.2 - 3.6 | Multiplet | - | Diastereotopic proton, influenced by the nitroso group. |

| H-5 (axial) | ~ 3.0 - 3.4 | Multiplet | - | Diastereotopic proton. |

| H-5 (equatorial) | ~ 2.8 - 3.2 | Multiplet | - | Diastereotopic proton. |

| CH₂OH | ~ 3.6 - 4.0 | Multiplet | - | Protons are diastereotopic and will couple to H-2 and each other. |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~ 75 - 85 | Significantly deshielded by sulfur, nitrogen, and the hydroxymethyl group. |

| C-4 | ~ 50 - 60 | Influenced by the adjacent nitrogen and the nitroso group. |

| C-5 | ~ 25 - 35 | Primarily influenced by the adjacent sulfur atom. |

For a definitive stereochemical assignment, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial. synzeal.com NOESY correlations would reveal through-space proximities between protons, helping to establish the relative orientation of the substituents on the thiazolidine ring and to determine the preferred conformation of the five-membered ring (e.g., envelope or twist).

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within this compound. The Infrared (IR) and Raman spectra are expected to show characteristic absorption bands corresponding to the N-N=O, O-H, C-O, C-N, and C-S bonds.

The most diagnostic feature would be the N=O stretching vibration of the nitroso group, which typically appears as a strong band in the IR spectrum. spectroscopyonline.com The hydroxyl group of the methanol (B129727) substituent will give rise to a broad O-H stretching band and a C-O stretching band. The thiazolidine ring itself will contribute to a complex fingerprint region with various C-N, C-S, and CH₂ bending and stretching vibrations.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. researchgate.net |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 3000 | Medium | Aliphatic C-H stretching vibrations. |

| N=O Stretch | Nitroso (-N=O) | 1430 - 1500 | Strong | A key diagnostic band for the N-nitroso functionality. spectroscopyonline.com |

| CH₂ Bend | Methylene (-CH₂-) | 1400 - 1480 | Medium | Scissoring and bending modes of the ring and substituent methylenes. |

| C-N Stretch | Amine/Thiazolidine | 1150 - 1350 | Medium-Strong | Associated with the C-N bonds within the thiazolidine ring. |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1100 | Strong | Primary alcohol C-O stretching vibration. |

| N-N Stretch | Nitroso (-N-N) | 950 - 1050 | Medium | Stretching of the nitrogen-nitrogen single bond. |

Raman spectroscopy would be a complementary technique, particularly useful for observing the more symmetric vibrations like the C-S and N-N stretches, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the precise molecular mass, allowing for the unambiguous determination of its elemental formula (C₄H₈N₂O₂S).

Under electron ionization (EI), N-nitroso compounds exhibit characteristic fragmentation pathways. osti.govlgcstandards.com A key fragmentation is the loss of the nitroso radical (•NO), resulting in a prominent ion at M-30. Another common pathway is the cleavage of the N-N bond to generate the NO⁺ ion at m/z 30. Alpha-cleavage adjacent to the nitrogen atom is also a typical fragmentation route for nitrosamines. For the title compound, this would involve cleavage of the C2-N3 or C4-N3 bonds.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 148 | [M]⁺ | [C₄H₈N₂O₂S]⁺ | Molecular ion. Expected to be observed. |

| 118 | [M - NO]⁺ | [C₄H₈O₂S]⁺ | Loss of the nitroso radical, a characteristic fragmentation. osti.gov |

| 117 | [M - CH₂OH]⁺ | [C₃H₅N₂OS]⁺ | Loss of the hydroxymethyl radical. |

| 88 | [M - NO - CH₂O]⁺ | [C₃H₄OS]⁺ | Subsequent loss of formaldehyde (B43269) from the [M-NO]⁺ ion. |

| 75 | [CH₂=S-CH₂-CH₂]⁺ | [C₃H₅S]⁺ | Fragmentation of the thiazolidine ring. |

Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) could provide more controlled fragmentation, helping to piece together the molecular structure by analyzing daughter ions from a selected parent ion. nih.gov

X-ray Diffraction Studies for Definitive Solid-State Structural Elucidation (if reported for the compound or close analogues)

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the exact conformation of the molecule and its packing in the crystal lattice.

While no crystal structure for this compound has been reported in the searched literature, X-ray studies on related thiazolidine derivatives have been published. researchgate.net Such an analysis for the title compound would definitively resolve several key structural questions:

Ring Conformation: It would determine the precise pucker of the five-membered thiazolidine ring, confirming whether it adopts an envelope, twist, or intermediate conformation.

Stereochemistry: The absolute configuration of the C2 stereocenter could be determined if a chiral resolving agent is used or if the crystallization occurs in a chiral space group.

Substituent Orientation: The analysis would reveal the orientation of the hydroxymethyl group (axial vs. equatorial preference) and the geometry of the N-nitroso group, including the N-N-O bond angle and the planarity of the C₂N-NO moiety.

Intermolecular Interactions: It would identify and characterize any hydrogen bonds (e.g., involving the OH group) or other intermolecular forces that dictate the crystal packing arrangement.

Without experimental data, it can be hypothesized that the thiazolidine ring would adopt a non-planar conformation to minimize steric strain, and the molecular packing would likely be dominated by hydrogen bonding from the hydroxymethyl group.

Computational and Theoretical Investigations of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-nitroso-1,3-thiazolidin-2-yl)methanol, these calculations would typically be initiated to determine its molecular geometry and electronic structure. Using methods like Hartree-Fock (HF) or post-HF methods, researchers would optimize the 3D structure of the molecule to find its lowest energy conformation.

Key parameters derived from these calculations would include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Electron Density and Electrostatic Potential Maps: These maps would visualize the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitroso group (N=O), the sulfur atom, and the hydroxyl group (-OH) would be of particular interest.

Without experimental data, these theoretical findings would represent the primary understanding of the molecule's electronic characteristics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms. researchgate.net For this compound, DFT could be employed to investigate its decomposition pathways, particularly the cleavage of the N-N bond to release nitric oxide (NO), a common reaction for N-nitroso compounds.

A typical DFT study would involve:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system as the reaction progresses, from reactant to product.

Locating Transition States: The highest point on the lowest energy path between a reactant and a product is the transition state. DFT calculations would be used to find the precise geometry and energy of this transient species. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Investigating Reaction Intermediates: Any stable or semi-stable molecules formed during the reaction would be identified and characterized.

These studies are crucial for predicting how the molecule might behave and transform under different conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide insights into its dynamic behavior.

Key areas of investigation would include:

Conformational Analysis: The thiazolidine (B150603) ring is not planar and can adopt various conformations (e.g., envelope, twist). Furthermore, there can be rotation around the C-C and C-N single bonds. MD simulations would explore the accessible conformations and the energy barriers between them, revealing the molecule's flexibility. nih.gov

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent like water. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. This would show how hydrogen bonding from the hydroxyl group and polar interactions from the nitroso group influence its orientation and stability in an aqueous environment.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.gov For this compound, computational methods could predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. Key peaks, such as the N=O stretch of the nitroso group, the O-H stretch of the alcohol, and C-S and C-N stretches of the ring, could be predicted.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. nih.gov These predicted shifts are highly sensitive to the electronic environment of each nucleus.

Ideally, these predicted spectra would be compared with experimental data from a synthesized sample of this compound to validate both the computational model and the experimental structure determination. No such experimental or validated predictive data is currently available in the literature for this specific molecule.

Chemical Biology and Mechanistic Interrogations of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol in Model Systems

Chemical Interactions with Endogenous Nucleophiles (e.g., Thiols, Amines) in Chemical Systems

The chemical reactivity of (3-nitroso-1,3-thiazolidin-2-yl)methanol is largely dictated by the electrophilic nature of the nitroso group attached to the nitrogen atom of the thiazolidine (B150603) ring. This functional group renders the molecule susceptible to attack by endogenous nucleophiles, primarily thiols and amines.

In chemical systems, the interaction with thiols, such as the tripeptide glutathione (B108866) (GSH), is of significant interest. The reaction of nitroso compounds with thiols can proceed through various pathways. For instance, studies on nitrosoarenes have shown that they react with GSH to form a complex mixture of products, including the corresponding hydroxylamine (B1172632), amine, and a glutathionyl conjugate. nih.gov A labile adduct is often formed initially, which can then undergo further reactions. nih.gov For example, the reaction of nitroso-chloramphenicol with GSH leads to the formation of a hydroxylamino derivative and a sulfinamide (GSONHCAP). nih.gov

Similarly, this compound is expected to react with thiols, leading to the formation of a transient adduct. This adduct can then decompose to yield the corresponding (1,3-thiazolidin-2-yl)methanol and the oxidized thiol (disulfide). Alternatively, the nitroso group can be reduced to a hydroxylamine.

The interaction with primary and secondary amines is another important aspect of the chemical reactivity of this compound. These reactions can lead to the formation of new N-nitrosamines through a process known as transnitrosation.

Table 1: Predicted Products of the Reaction of this compound with Endogenous Nucleophiles

| Nucleophile | Predicted Product(s) | Reaction Type |

| Thiol (R-SH) | (1,3-thiazolidin-2-yl)methanol, R-S-S-R, Hydroxylamine derivative | Redox/Adduct formation |

| Amine (R-NH2) | (1,3-thiazolidin-2-yl)methanol, R-N-N=O | Transnitrosation |

Mechanisms of Nitroso Group Transfer to Biological Reagents in vitro

The transfer of the nitroso group from this compound to other biological molecules, a process termed transnitrosation, is a key mechanistic feature of this class of compounds. In vitro studies with related S-nitrosothiols, such as S-nitrosoglutathione (GSNO), have provided significant insights into these mechanisms.

The transfer of the nitroso group to a thiol (R-SH) is believed to proceed via a nucleophilic attack of the thiolate anion (R-S⁻) on the nitrogen atom of the nitroso group of this compound. This results in the formation of a new S-nitrosothiol (R-SNO) and the release of (1,3-thiazolidin-2-yl)methanol. The efficiency of this transfer is dependent on the nucleophilicity of the accepting thiol and the stability of the parent nitroso compound.

The presence of metal ions, such as copper(I), can significantly catalyze transnitrosation reactions. The metal ion can coordinate to the sulfur atom of the accepting thiol, increasing its nucleophilicity and facilitating the attack on the nitroso group.

Furthermore, the decomposition of S-nitrosothiols can be accelerated by the presence of thiols, which can lead to the release of nitric oxide (NO). pnas.org This released NO can then go on to nitrosate other biological targets. However, in the presence of excess thiol, the reaction can be driven towards the formation of the corresponding amine and disulfide. pnas.org

Formation Pathways in Chemical Environments Simulating Biological Conditions

The formation of this compound in environments simulating biological conditions likely proceeds in a two-step manner. The first step involves the formation of the parent heterocycle, (1,3-thiazolidin-2-yl)methanol, followed by nitrosation of the secondary amine within the ring.

The formation of the thiazolidine ring can occur through the condensation of an amino acid containing a thiol group, such as cysteine, with an aldehyde. researchgate.netresearchgate.netnanobioletters.com Specifically, the reaction of cysteine with formaldehyde (B43269) has been shown to readily form a stable thiazolidine product. researchgate.net In the case of (1,3-thiazolidin-2-yl)methanol, the precursor would be cysteamine (B1669678) (2-aminoethanethiol) and glycoaldehyde (2-hydroxyethanal). The amino group of cysteamine would react with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization via the attack of the thiol group to form the thiazolidine ring.

The second step is the nitrosation of the secondary amine of the pre-formed (1,3-thiazolidin-2-yl)methanol. Under acidic conditions, such as those that can be found in certain biological compartments, nitrite (B80452) can be protonated to form nitrous acid (HNO₂). Nitrous acid can then nitrosate the secondary amine of the thiazolidine ring to yield this compound. Other nitrosating agents, such as dinitrogen trioxide (N₂O₃), formed from the reaction of nitric oxide with oxygen, can also effect this transformation. pnas.org

Table 2: Proposed Formation Pathway of this compound

| Step | Reactants | Product | Conditions |

| 1. Thiazolidine Formation | Cysteamine + Glycoaldehyde | (1,3-thiazolidin-2-yl)methanol | Condensation |

| 2. Nitrosation | (1,3-thiazolidin-2-yl)methanol + Nitrosating Agent (e.g., HNO₂) | This compound | Acidic pH |

Redox Chemistry in Model Biological Systems

The redox chemistry of this compound in model biological systems is expected to be complex, involving both reduction and oxidation reactions.

The nitroso group is susceptible to reduction. In the presence of biological reducing agents, such as ascorbate (B8700270) or cellular reductases, the nitroso group can be reduced to the corresponding hydroxylamine or further to the amine, (1,3-thiazolidin-2-yl)methanolamine. This reduction would abolish the nitroso-transfer activity of the parent compound.

Conversely, the thiazolidine ring itself, containing a sulfur atom, can be a target for oxidation. Oxidants present in biological systems could potentially oxidize the sulfur atom to a sulfoxide (B87167) or a sulfone. This would likely alter the stability and reactivity of the nitroso group.

Furthermore, the interaction of this compound with redox-active metal ions, such as iron or copper, could lead to catalytic cycles that generate reactive nitrogen species and reactive oxygen species. For example, the reaction with copper(I) ions can facilitate the release of nitric oxide, which can then participate in a variety of redox reactions.

Synthetic Utility and Building Block Applications of 3 Nitroso 1,3 Thiazolidin 2 Yl Methanol

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

There is no specific information available in the public domain regarding the use of (3-nitroso-1,3-thiazolidin-2-yl)methanol as a versatile synthetic intermediate in organic synthesis. General synthetic routes for thiazolidine (B150603) derivatives often involve the condensation of a primary amine, an aldehyde or ketone, and a thiol-containing compound. However, specific reactions where this compound serves as a starting material for further synthetic transformations are not described.

Incorporation into Complex Molecular Architectures and Heterocyclic Scaffolds

Detailed research findings or examples of this compound being incorporated into complex molecular architectures or used to construct other heterocyclic scaffolds are not available in the reviewed scientific literature. The broader class of thiazolidines is known to be a valuable scaffold for building diverse heterocyclic systems, but specific instances involving this particular nitroso-derivative have not been reported.

Potential as a Nitrosyl Transfer Agent in Chemical Reactions

The N-nitroso functional group suggests a theoretical potential for this compound to act as a nitrosyl (NO) transfer agent. N-nitrosamines can release nitric oxide under certain conditions, a property of significant interest in chemical biology and medicinal chemistry. However, there are no specific studies or experimental data available that investigate or confirm the capacity of this compound to participate in nitrosyl transfer reactions.

Development of Novel Chemical Entities Based on the this compound Framework

The development of new chemical entities derived from the this compound framework is not documented in the accessible scientific literature. Consequently, no data tables of novel compounds or their associated research findings can be provided.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-nitroso-1,3-thiazolidin-2-yl)methanol, and what reaction parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving 2-aminoethanethiol and a nitroso-functionalized aldehyde precursor. Key parameters include solvent choice (e.g., ethanol for reflux), stoichiometric ratios, and reaction temperature (e.g., 303–313 K for 2–3 hours). Post-reaction purification via recrystallization (e.g., ethanol/acetone mixtures) is critical for isolating high-purity crystals . Yield optimization may require adjustments to reactant purity and exclusion of moisture.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (DMSO-d) identifies protons on the thiazolidine ring (δ 2.75–3.50 ppm) and aromatic/nitroso environments .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL software ( ) resolves bond lengths, angles, and ring puckering. For example, thiazolidine rings exhibit torsional angles (e.g., N–C–C–S = -33.7°) and perpendicular orientation relative to substituents .

- Elemental Analysis : Validates stoichiometry (e.g., CHNOS requires C: 59.67%, H: 6.08%, N: 7.73%) .

Advanced Research Questions

Q. How does the nitroso group influence the conformational dynamics and puckering of the thiazolidine ring?

- Methodological Answer : The nitroso group introduces steric and electronic effects, altering ring puckering amplitudes (q) and phase angles (φ). Cremer-Pople coordinates ( ) quantify non-planarity, with torsional angles (e.g., N–C–C–S = -33.7°) reflecting pseudorotational flexibility. Computational modeling (DFT) paired with crystallographic data can map energy minima for different conformers .

Q. What intermolecular interactions govern the crystal packing of this compound, and how can they be systematically analyzed?

- Methodological Answer : Hydrogen bonding (N–H⋯O, O–H⋯N) and π-stacking dominate packing. SHELXL-refined structures ( ) reveal layered supramolecular networks. Hydrogen bond geometry (distance: ~2.8–3.0 Å, angles: 150–170°) can be analyzed using Mercury or OLEX2 software. Thermal ellipsoid plots highlight dynamic disorder in the nitroso group .

Q. How do solvent polarity and temperature affect cyclization efficiency during synthesis?

- Methodological Answer : Polar protic solvents (e.g., ethanol) enhance cyclization by stabilizing transition states via hydrogen bonding. Elevated temperatures (reflux conditions) accelerate ring closure but may promote side reactions (e.g., nitroso group decomposition). Kinetic studies using in-situ IR or HPLC-MS can monitor intermediate formation .

Data Contradiction and Troubleshooting

Q. Discrepancies in reported crystallographic How to resolve conflicts in bond length/angle values across studies?

- Methodological Answer : Cross-validate data using multiple refinement algorithms (SHELXL vs. JANA2006) and check for systematic errors (e.g., absorption corrections). Compare thermal parameters (ADPs) to assess positional uncertainty. Discrepancies may arise from differences in data resolution (e.g., 0.8 Å vs. 1.2 Å) or refinement constraints .

Q. Low yields in nitroso-functionalized thiazolidine synthesis: What experimental variables require optimization?

- Methodological Answer :

- Precursor Stability : Nitroso aldehydes are prone to tautomerization; use freshly prepared precursors under inert atmospheres.

- Catalysis : Lewis acids (e.g., ZnCl) may accelerate cyclization.

- Workup : Rapid quenching and low-temperature recrystallization minimize nitroso group degradation .

Biological and Functional Studies

Q. What strategies are employed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

- Nitroso Reactivity : Measure NO release under physiological conditions (Griess assay).

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.